Target Class Selectivity: Differentiating MALT1 Inhibition from mTOR/PI3K in the Pyrazolopyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile; the same core can be a potent mTOR inhibitor or a MALT1 inhibitor. The target compound, with its specific 2-methoxyphenylamino group, is explicitly claimed within the genus of MALT1 inhibitors in Novartis's patent applications [1]. In contrast, the closely related 4-morpholino-6-aryl congener class, where the 6-substituent is a ureidophenyl group, produces subnanomolar mTOR inhibitors with over 1000-fold selectivity against PI3Kα [2]. This demonstrates that the target compound is not interchangeable with the well-studied mTOR-selective pyrazolopyrimidines, placing it in a distinct biological target space.
| Evidence Dimension | Primary Biological Target |
|---|---|
| Target Compound Data | MALT1 protease inhibition (claimed in patent genus) |
| Comparator Or Baseline | 6-alkylureidophenyl-1H-pyrazolo[3,4-d]pyrimidines (mTOR IC50 < 1 nM, >1000-fold selectivity over PI3Kα) |
| Quantified Difference | Shift from mTOR to MALT1 inhibition; quantitative selectivity data for the specific compound is not publicly available. |
| Conditions | Biochemical enzyme inhibition assays as described in respective patent and journal citations. |
Why This Matters
For a researcher seeking to inhibit MALT1 rather than mTOR or PI3K, using an mTOR-optimized pyrazolopyrimidine would lead to a completely different pharmacological outcome; this evidence confirms the target compound belongs to the MALT1 class.
- [1] Pissot Soldermann, C.; Quancard, J.; Schlapbach, A.; Simic, O.; Tintelnot-Blomley, M.; Zoller, T. Novel Pyrazolo Pyrimidine Derivatives and Their Use as MALT1 Inhibitors. WO 2015/181747 A1, December 3, 2015. View Source
- [2] Verheijen, J. C.; Richard, D. J.; Curran, K.; Kaplan, J.; LePine, M.; Brooijmans, N.; Zask, A. Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR): Optimization of the 6-Aryl Substituent. J. Med. Chem. 2009, 52 (24), 8010–8024. View Source
